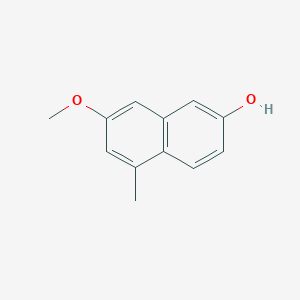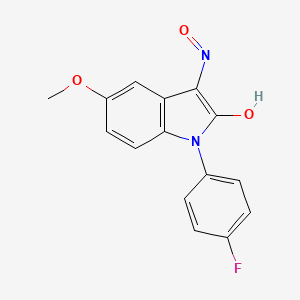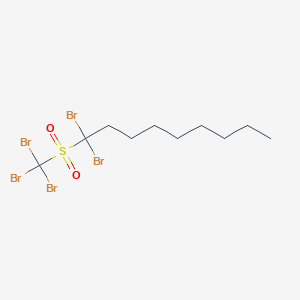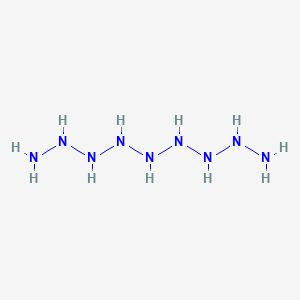
Nonaazane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonaazane is a chemical compound that belongs to the class of azanes, which are acyclic, saturated hydronitrogens This means that this compound consists only of hydrogen and nitrogen atoms, with all bonds being single bonds The general chemical formula for this compound is N₉H₂₀
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nonaazane can be synthesized through various methods, including the hydrogenation of nonene, a nine-carbon alkene. This process involves the addition of hydrogen atoms to the nonene molecule in the presence of a catalyst, typically palladium or platinum, under high pressure and temperature conditions. Another method involves the thermal redistribution of 9-n-propyl-9-BBN (9-borabicyclo[3.3.1]nonane) and the hydroboration of 1,5-cyclooctadiene with borane-tetrahydrofuran complex, followed by thermal isomerization of the mixture of dialkylboranes at 65°C .
Industrial Production Methods
In an industrial setting, this compound is typically produced through the distillation of crude oil, where it is separated from other hydrocarbons based on its unique boiling point. This method allows for the large-scale production of this compound, making it readily available for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Nonaazane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various nitrogen oxides.
Reduction: It can be reduced to form simpler nitrogen-hydrogen compounds.
Substitution: this compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation, hydrogen for reduction, and halogens for substitution reactions. The conditions for these reactions vary, but they typically involve high temperatures and pressures to facilitate the reaction.
Major Products
The major products formed from these reactions include nitrogen oxides, simpler nitrogen-hydrogen compounds, and halogenated derivatives of this compound.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of nonaazane involves its interaction with various molecular targets and pathways. As a non-polar solvent, this compound can dissolve non-polar compounds, facilitating their extraction and purification. Its simple, unbranched structure makes it an ideal subject for studying organic reactions and molecular structures in the field of organic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to nonaazane include other azanes such as:
Ammonia (NH₃): The simplest azane, consisting of one nitrogen atom and three hydrogen atoms.
Hydrazine (N₂H₄): Consisting of two nitrogen atoms and four hydrogen atoms.
Triazane (N₃H₅): Consisting of three nitrogen atoms and five hydrogen atoms.
Uniqueness
This compound is unique due to its longer nitrogen chain compared to other azanes. This longer chain provides it with distinct physical and chemical properties, making it valuable for various industrial and research applications.
Propriétés
Numéro CAS |
156065-16-6 |
|---|---|
Formule moléculaire |
H11N9 |
Poids moléculaire |
137.15 g/mol |
InChI |
InChI=1S/H11N9/c1-3-5-7-9-8-6-4-2/h3-9H,1-2H2 |
Clé InChI |
KBHWIKKDGKPEHS-UHFFFAOYSA-N |
SMILES canonique |
NNNNNNNNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol](/img/structure/B14283292.png)
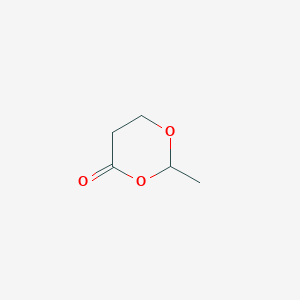
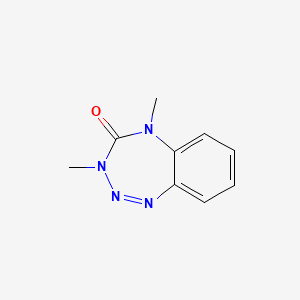
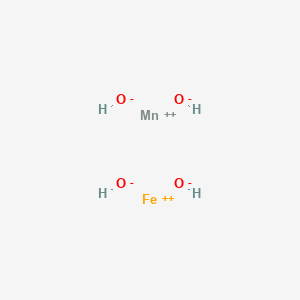

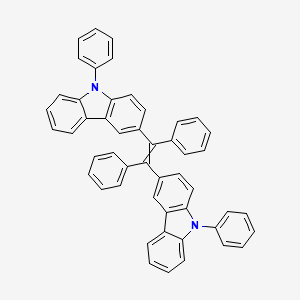
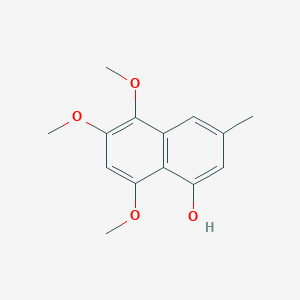
![Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, (3R, 5R)](/img/structure/B14283321.png)
